molecular formula C12H11F3O2 B14745324 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione CAS No. 322-02-1

2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione

Cat. No.: B14745324
CAS No.: 322-02-1
M. Wt: 244.21 g/mol
InChI Key: VEBYSPOHHARCRL-UHFFFAOYSA-N
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Description

2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C10H7F3O2. It is also known as 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butane-1,3-dione backbone. It is a white to yellow crystalline solid with a melting point of 38-40°C and a boiling point of 224°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the reaction of trifluoroacetic acid ethyl ester with phenylacetone in the presence of a base such as sodium methoxide. The reaction is typically carried out in an anhydrous solvent like ether, and the mixture is refluxed for several hours. After the reaction is complete, the product is purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications .

Properties

CAS No.

322-02-1

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

2-ethyl-4,4,4-trifluoro-1-phenylbutane-1,3-dione

InChI

InChI=1S/C12H11F3O2/c1-2-9(11(17)12(13,14)15)10(16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

VEBYSPOHHARCRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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